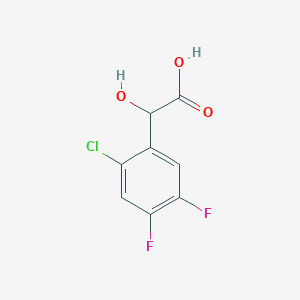
2-Chloro-4,5-difluoromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-difluorobenzoic acid (C7H3ClF2O2) is an important intermediate in medicinal compounds and pesticides . Its molecular weight is 192.55 g/mol, and its chemical structure is represented as:
ClC6H2(F)2CO2H
Méthodes De Préparation
Synthetic Routes:: One efficient synthesis method involves the reaction of 2,3-difluorotoluene with chlorine gas to form 2-chloro-4,5-difluorotoluene. Subsequent hydrolysis of 2-chloro-4,5-difluorotoluene yields 2-chloro-4,5-difluorobenzoic acid .
Industrial Production:: Industrial production methods typically involve large-scale synthesis using the above routes. Precise reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
2-Chloro-4,5-difluorobenzoic acid undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the oxidation state of the molecule.
Common Reagents and Conditions: Reagents like strong bases (e.g., NaOH), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO) are used.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Applications De Recherche Scientifique
2-Chloro-4,5-difluorobenzoic acid finds applications in:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Pesticides: It contributes to the development of effective agrochemicals.
Materials Science: Researchers explore its properties for potential materials applications.
Mécanisme D'action
The compound’s mechanism of action varies based on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While 2-Chloro-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, similar compounds include other halogenated benzoic acids and their derivatives.
Remember that safety precautions should be followed when handling this compound, as indicated by its hazard classifications
Propriétés
Formule moléculaire |
C8H5ClF2O3 |
|---|---|
Poids moléculaire |
222.57 g/mol |
Nom IUPAC |
2-(2-chloro-4,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clé InChI |
FMKXPBBTSKDWKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)Cl)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


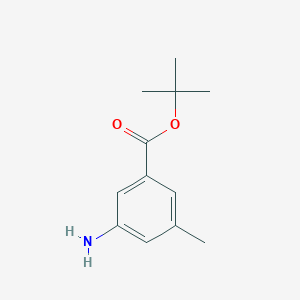
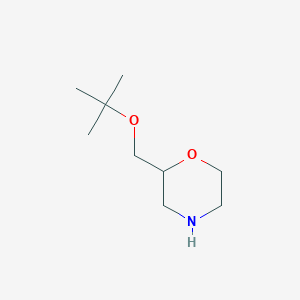
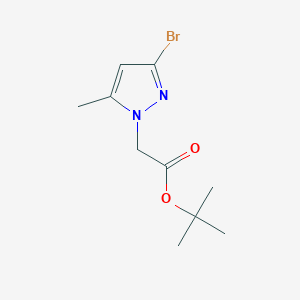
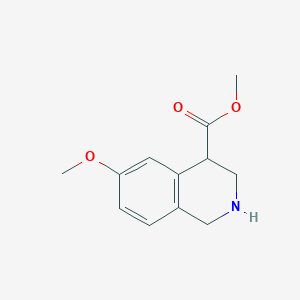

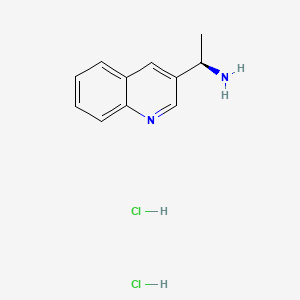
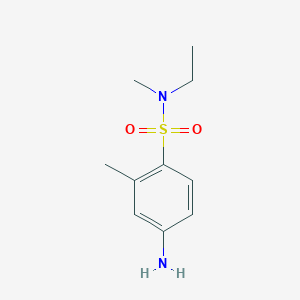
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

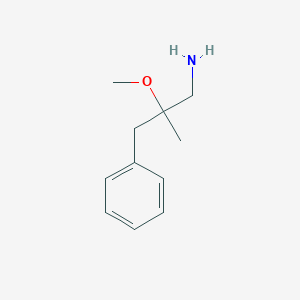

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

